

A Technical Guide to the Physicochemical Properties of 3-Methyladamantan-1-amine

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Compound of Interest

Compound Name: 3-Methyladamantan-1-amine

Cat. No.: B1304846

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Introduction

3-Methyladamantan-1-amine, a derivative of the adamantane family, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to memantine, a clinically approved drug for the treatment of Alzheimer's disease, positions it as a valuable subject of research for potential neuroprotective and antiviral applications.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Methyladamantan-1-amine**, detailed experimental protocols, and a visualization of its primary mechanism of action.

Physicochemical Properties

The unique, rigid, cage-like structure of the adamantane nucleus imparts distinct physicochemical characteristics to its derivatives. These properties are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.

Table 1: General Physicochemical Properties of 3-Methyladamantan-1-amine

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₉ N	[2] [3] [4] [5] [6]
Molecular Weight	165.28 g/mol	[2] [6] [7]
CAS Number	78056-28-7	[2] [3] [5] [6]
Appearance	Solid (predicted)	
IUPAC Name	3-methyladamantan-1-amine	[3] [5]

Table 2: Experimentally Determined and Computed Physicochemical Data

Property	Value	Method	Source
Melting Point	295-300 °C	Not specified	[4] [8]
Boiling Point	No data available	-	[4]
Water Solubility	Very slightly soluble (0.46 g/L at 25 °C)	Predicted	
logP (Octanol-Water Partition Coefficient)	2.304	Computed	[2] [6]
Topological Polar Surface Area (TPSA)	26.02 Å ²	Computed	[2] [6]
pKa (Predicted)	~10.5	Prediction based on amine basicity	
Hydrogen Bond Donors	1	Computed	[2] [6]
Hydrogen Bond Acceptors	1	Computed	[2] [6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols related to the synthesis and characterization of **3-Methyladamantan-1-amine**.

Synthesis of 3-Methyladamantan-1-amine via the Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as that derived from a tertiary alcohol or an alkyl halide in the presence of a strong acid.[3][9] The resulting amide can then be hydrolyzed to yield the corresponding amine. A plausible synthetic route to **3-Methyladamantan-1-amine** starts from 1-bromo-3-methyladamantane.

Materials:

- 1-bromo-3-methyladamantane
- Acetonitrile
- Concentrated sulfuric acid
- Sodium hydroxide solution
- Diethyl ether (or other suitable organic solvent)
- Anhydrous sodium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

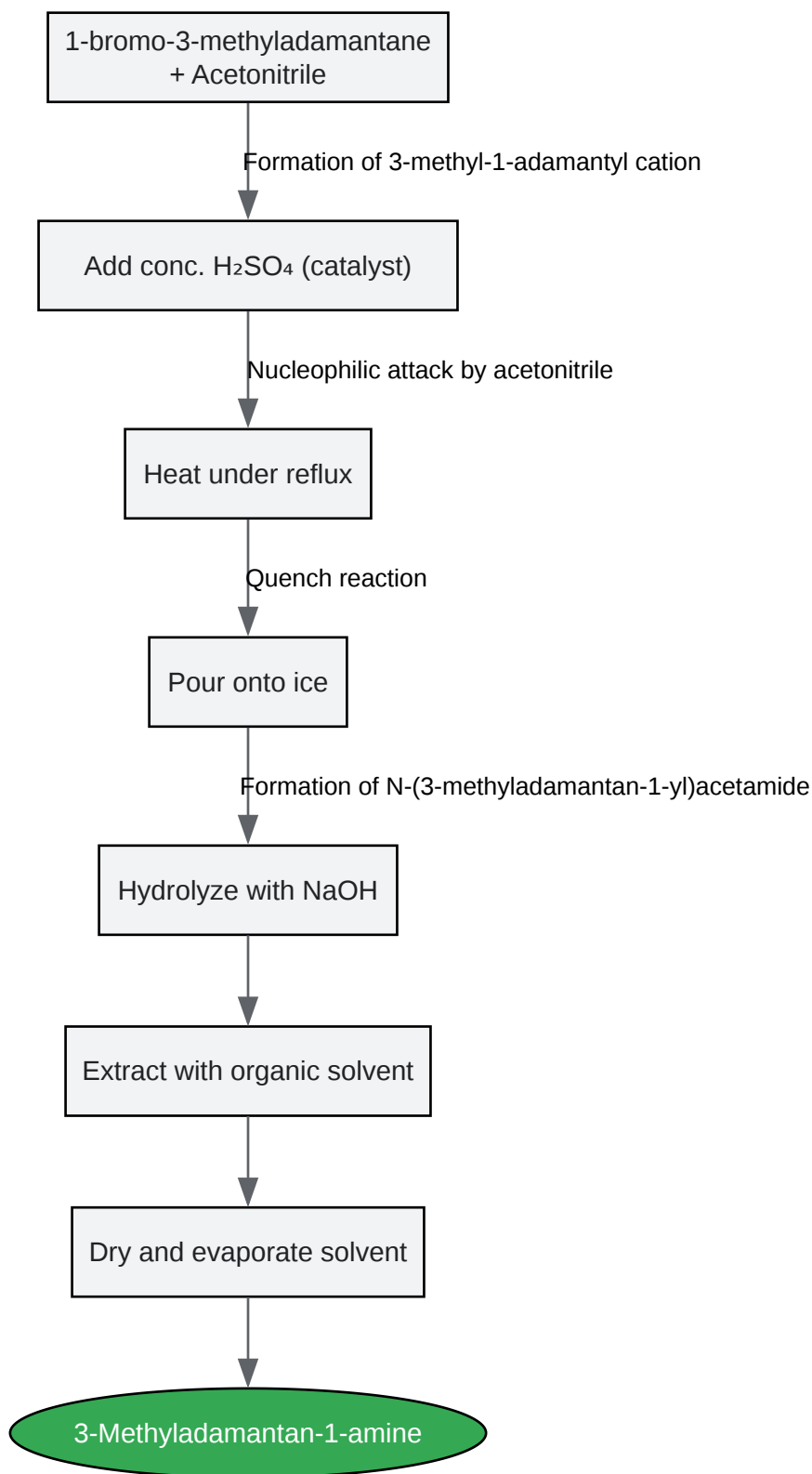
Procedure:

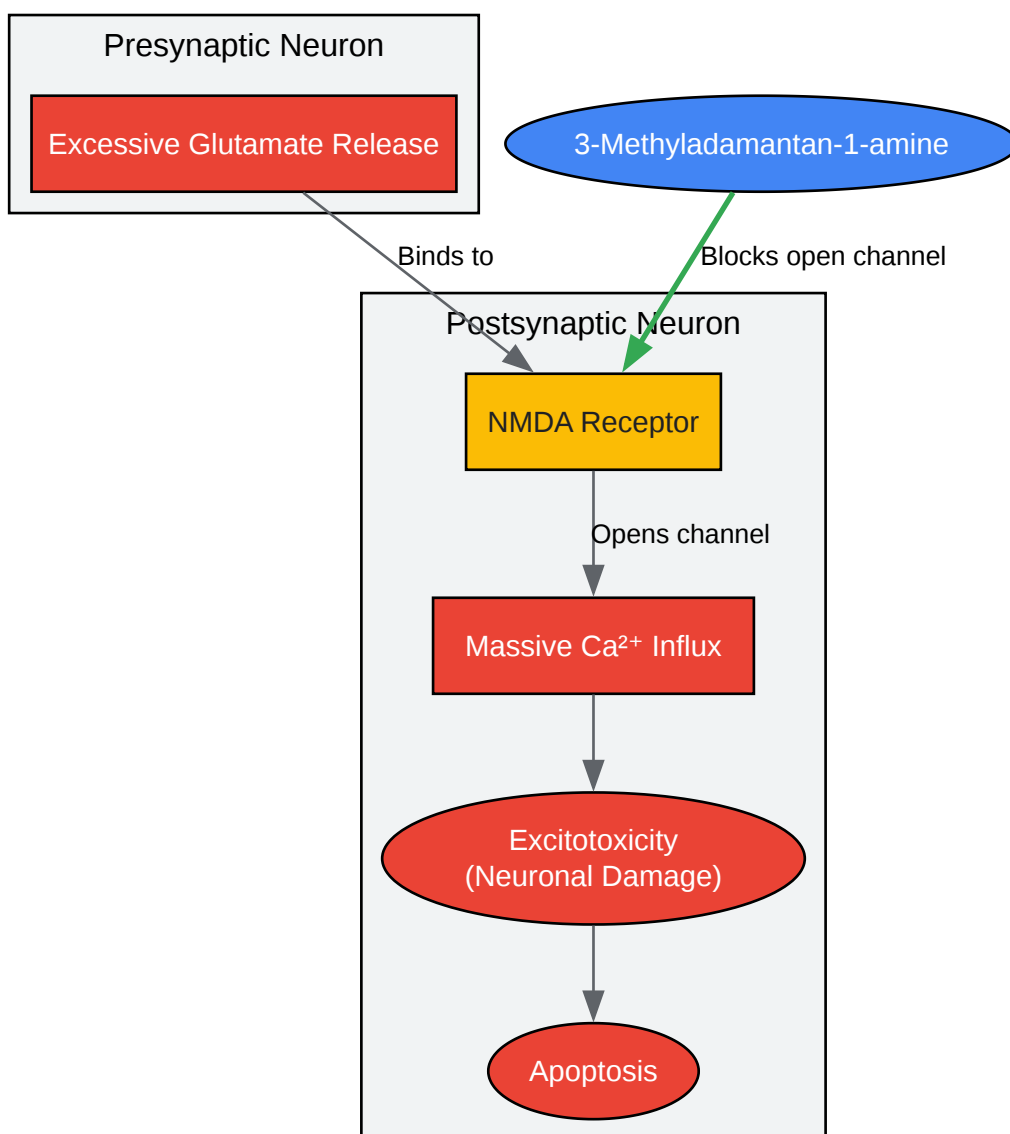
- **Carbocation Formation and Nucleophilic Attack:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-bromo-3-methyladamantane in an excess

of acetonitrile.

- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The sulfuric acid facilitates the formation of the stable 3-methyl-1-adamantyl cation.
- The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
- Reaction Work-up: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
- Hydrolysis of the Amide: The resulting N-(3-methyladamantan-1-yl)acetamide is then hydrolyzed to the amine. This can be achieved by heating the intermediate with a strong base, such as a concentrated solution of sodium hydroxide.
- Isolation and Purification: After hydrolysis, extract the product, **3-Methyladamantan-1-amine**, with a suitable organic solvent like diethyl ether.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude amine can be further purified by recrystallization or sublimation.

Experimental Workflow for Synthesis





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